molecular formula C13H20N4O2 B7345472 N-[(3S)-1-ethylpiperidin-3-yl]-6-methyl-5-nitropyridin-2-amine

N-[(3S)-1-ethylpiperidin-3-yl]-6-methyl-5-nitropyridin-2-amine

Cat. No. B7345472
M. Wt: 264.32 g/mol
InChI Key: OCCGXNSDSBHNID-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3S)-1-ethylpiperidin-3-yl]-6-methyl-5-nitropyridin-2-amine, also known as Ro 64-6198, is a selective and potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). This enzyme is responsible for the breakdown of endocannabinoids, which are natural substances that bind to cannabinoid receptors in the body. Ro 64-6198 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation.

Mechanism of Action

N-[(3S)-1-ethylpiperidin-3-yl]-6-methyl-5-nitropyridin-2-amine 64-6198 works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, this compound 64-6198 increases the levels of endocannabinoids, which can then bind to cannabinoid receptors in the body. This can lead to a variety of effects, including pain relief and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound 64-6198 has been shown to have a variety of biochemical and physiological effects. In addition to its pain-relieving and anti-inflammatory effects, it has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. It has also been shown to have anti-tumor effects in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(3S)-1-ethylpiperidin-3-yl]-6-methyl-5-nitropyridin-2-amine 64-6198 for lab experiments is its selectivity and potency as an FAAH inhibitor. This makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, one limitation is that it can be difficult to work with due to its low solubility in water.

Future Directions

There are several potential future directions for research on N-[(3S)-1-ethylpiperidin-3-yl]-6-methyl-5-nitropyridin-2-amine 64-6198. One area of interest is in the development of new drugs based on its structure that could be used to treat pain and inflammation. Another area of interest is in studying its effects on the endocannabinoid system in more detail, particularly in relation to its potential therapeutic applications. Finally, there is also interest in exploring its potential as a tool for studying the role of endocannabinoids in various physiological processes.

Synthesis Methods

N-[(3S)-1-ethylpiperidin-3-yl]-6-methyl-5-nitropyridin-2-amine 64-6198 can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 2,6-dimethyl-4-nitropyridine-3-amine with ethyl acrylate to form a key intermediate. This intermediate is then reacted with (S)-3-aminopiperidine and several other reagents to produce the final product, this compound 64-6198.

Scientific Research Applications

N-[(3S)-1-ethylpiperidin-3-yl]-6-methyl-5-nitropyridin-2-amine 64-6198 has been studied extensively for its potential therapeutic applications. One of the main areas of research has been in the treatment of pain and inflammation. Studies have shown that this compound 64-6198 can reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to have anti-inflammatory effects in human cells.

properties

IUPAC Name

N-[(3S)-1-ethylpiperidin-3-yl]-6-methyl-5-nitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-3-16-8-4-5-11(9-16)15-13-7-6-12(17(18)19)10(2)14-13/h6-7,11H,3-5,8-9H2,1-2H3,(H,14,15)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCGXNSDSBHNID-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC(C1)NC2=NC(=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@@H](C1)NC2=NC(=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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